molecular formula C21H19NO7 B3400893 (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenoxy)acetate CAS No. 1040669-90-6

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenoxy)acetate

Cat. No.: B3400893
CAS No.: 1040669-90-6
M. Wt: 397.4 g/mol
InChI Key: MITOTOPLUBWXCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenoxy)acetate" is a synthetic heterocyclic hybrid featuring a benzodioxole moiety linked to an isoxazole core, further functionalized with a phenoxyacetate ester group. This structure combines aromatic, oxygen-rich heterocycles, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO7/c1-2-24-16-4-6-17(7-5-16)25-12-21(23)26-11-15-10-19(29-22-15)14-3-8-18-20(9-14)28-13-27-18/h3-10H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITOTOPLUBWXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenoxy)acetate typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves the use of a suitable benzo[d][1,3]dioxole derivative, which can be coupled with the isoxazole intermediate.

    Attachment of the Ethoxyphenoxy Acetate Group: This final step can be performed using esterification reactions, where the isoxazole intermediate is reacted with 2-(4-ethoxyphenoxy)acetic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenoxy)acetate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. The presence of the isoxazole ring is particularly noteworthy, as isoxazole derivatives are known for their biological activity.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new pharmaceuticals. Its structural features may interact with various biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenoxy)acetate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The isoxazole ring can act as a pharmacophore, binding to specific sites on proteins and altering their function. The benzo[d][1,3]dioxole moiety may also contribute to its activity by participating in electron transfer reactions.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Bioactivity

Compound Name Core Structure Key Substituents Bioactivity Reference
2-(5-(Benzo[d][1,3]dioxol-5-yl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazole (102a) Thiazole-pyrazole hybrid Naphthalene, chlorophenyl Inhibits HCT-116 cancer cells (IC₅₀: <1 µM)
2-(Benzo[d][1,3]dioxol-5-yl)-5-((4'-methoxybiphenyl-4-yl)methylthio)-1,3,4-oxadiazole (9d) Oxadiazole Methoxybiphenyl, methylthio GSK-3 inhibition (moderate activity)
({5-[(1,3-Benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid Triazole Benzodioxolyloxymethyl, sulfanylacetic acid Not explicitly reported; likely enzyme-targeting
2-[[5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl]methoxy]-N-(2,5-dimethoxyphenethyl)acetamide (SY383637) Isoxazole-acetamide hybrid Dimethoxyphenethyl, acetamide R&D use (exact activity unspecified)

Key Observations :

  • Bioactivity Trends : The thiazole-pyrazole hybrid (102a) shows potent antiproliferative activity, likely due to its chlorophenyl and naphthalene substituents enhancing hydrophobic interactions with cellular targets . In contrast, oxadiazole derivatives (e.g., 9d) exhibit moderate enzyme inhibition, suggesting that the oxadiazole core may prioritize stability over potency .
  • Role of Substituents: Ethoxy/phenoxy groups (as in the target compound) are associated with improved pharmacokinetic properties, such as solubility and metabolic stability, compared to bulkier substituents like biphenylmethoxy .

Key Observations :

  • The target compound’s synthesis likely involves etherification (e.g., Mitsunobu reaction) to link the benzodioxole-isoxazole core to the phenoxyacetate group, similar to methods described for analogs in and .
  • Yields for benzodioxole-containing compounds are generally moderate (47-65%), reflecting the complexity of multi-heterocyclic systems .

Structure-Activity Relationship (SAR) Insights

Benzodioxole Moieties : The 1,3-benzodioxole group enhances binding to aromatic residues in enzyme active sites, as seen in GSK-3 inhibitors (e.g., 9d–9f) .

Isoxazole vs. Oxadiazole Cores : Isoxazoles (as in the target compound) may offer better metabolic stability than oxadiazoles, which are prone to hydrolysis in vivo .

Phenoxyacetate vs. Thioether Linkers: Phenoxyacetate esters (target compound) improve solubility compared to thioether-linked analogs (e.g., 9d), but may reduce membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenoxy)acetate
Reactant of Route 2
Reactant of Route 2
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenoxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.